5-Bromo-4-fluoropyridin-3-ol
Overview
Description
5-Bromo-4-fluoropyridin-3-ol: is a pyridine derivative that has gained significant attention in scientific research and industry. This compound is characterized by the presence of bromine and fluorine atoms on the pyridine ring, which imparts unique chemical and physical properties. The molecular formula of this compound is C5H3BrFNO, and it has a molecular weight of 191.99 g/mol .
Mechanism of Action
Target of Action
Fluoropyridines, a class of compounds to which 5-bromo-4-fluoropyridin-3-ol belongs, are known for their interesting and unusual physical, chemical, and biological properties . They are often used in the synthesis of various biologically active compounds .
Mode of Action
Fluoropyridines, in general, are less reactive than their chlorinated and brominated analogues due to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . This property might influence the interaction of this compound with its targets.
Biochemical Pathways
Fluoropyridines are often used in the synthesis of various biologically active compounds, suggesting that they may influence a variety of biochemical pathways .
Pharmacokinetics
It is noted that the compound has high gastrointestinal absorption and is bbb (blood-brain barrier) permeant . These properties could potentially impact the bioavailability of the compound.
Result of Action
As a fluoropyridine, it is known to possess interesting and unusual physical, chemical, and biological properties , which might result in various molecular and cellular effects.
Action Environment
The properties of fluoropyridines suggest that they may be influenced by various environmental factors .
The compound’s unique properties, including its reduced reactivity and high gastrointestinal absorption, hint at its potential for various applications in the synthesis of biologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-fluoropyridin-3-ol typically involves halogenation reactions. One common method is the bromination of 4-fluoropyridin-3-ol using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at low temperatures to ensure selective bromination .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-4-fluoropyridin-3-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the pyridine ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation Reactions: The hydroxyl group on the pyridine ring can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) are commonly used.
Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst such as aluminum chloride are used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents are used.
Major Products Formed: The major products formed from these reactions include substituted pyridines, pyridine ketones, and pyridine alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: 5-Bromo-4-fluoropyridin-3-ol is used as a building block in organic synthesis for the preparation of more complex molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies .
Biology: In biological research, this compound is used as a precursor for the synthesis of biologically active molecules. It is often employed in the development of new pharmaceuticals and agrochemicals .
Medicine: The compound’s derivatives have shown potential in medicinal chemistry for the development of drugs targeting various diseases. Its incorporation into drug molecules can enhance their pharmacokinetic and pharmacodynamic properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology .
Comparison with Similar Compounds
5-Fluoropyridin-3-ol: Similar to 5-Bromo-4-fluoropyridin-3-ol but lacks the bromine atom.
5-Bromo-2-fluoropyridine: Similar structure but lacks the hydroxyl group, leading to different chemical properties and reactivity.
4-Fluoropyridin-3-ol: Lacks the bromine atom, resulting in different reactivity and applications.
Uniqueness: this compound is unique due to the presence of both bromine and fluorine atoms on the pyridine ring, along with a hydroxyl group. This combination of functional groups imparts distinct chemical and physical properties, making it valuable in various scientific and industrial applications .
Properties
IUPAC Name |
5-bromo-4-fluoropyridin-3-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrFNO/c6-3-1-8-2-4(9)5(3)7/h1-2,9H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMXZWEPFWJGETC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Br)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrFNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.99 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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